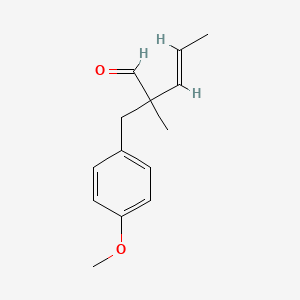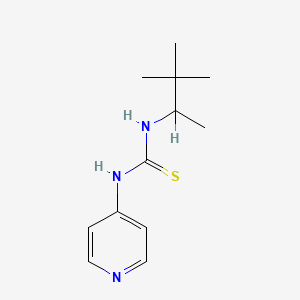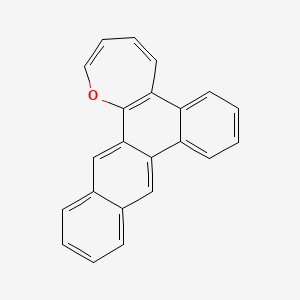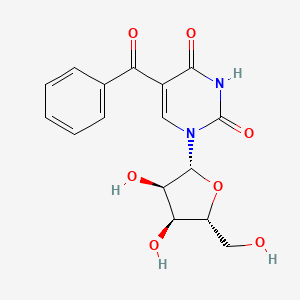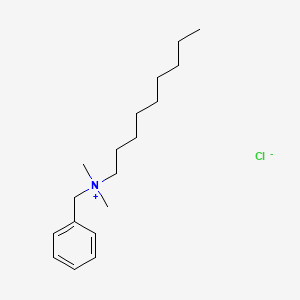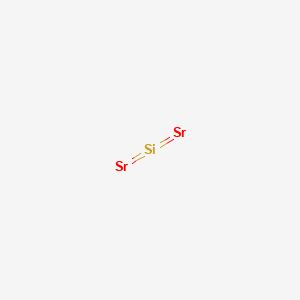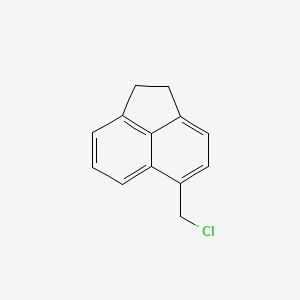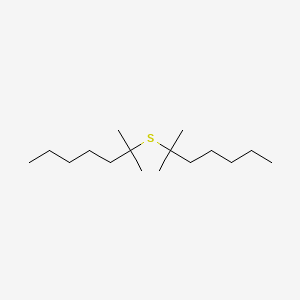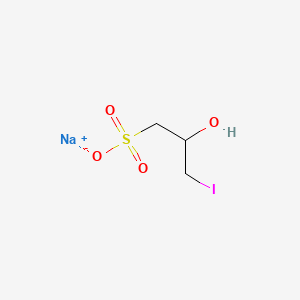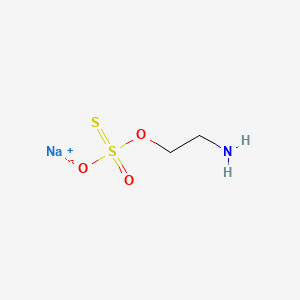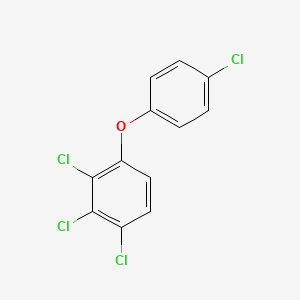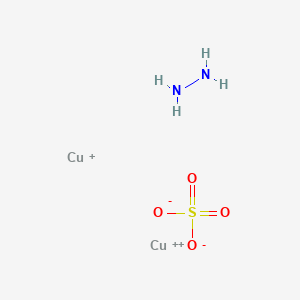
Boron(1+), (2,2'-bipyridine)diphenyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 149975, also known as (2,2’-Bipyridine)diphenylboronchloride, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipyridine ligand coordinated to a boron center with two phenyl groups and a chloride ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 149975 typically involves the reaction of bipyridine with diphenylboron chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chloride bond. The general reaction scheme is as follows:
Reactants: Bipyridine and diphenylboron chloride.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.
Temperature: The reaction is usually conducted at room temperature.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of NSC 149975 may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 149975 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can modify the boron center, potentially leading to the formation of borohydrides.
Substitution: The chloride ion in NSC 149975 can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 149975 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of boron-containing compounds in biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which NSC 149975 exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The bipyridine ligand plays a crucial role in stabilizing the boron center and facilitating these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2’-Bipyridine)diphenylboronfluoride
- (2,2’-Bipyridine)diphenylboronhydride
- (2,2’-Bipyridine)diphenylboronacetate
Uniqueness
NSC 149975 is unique due to its chloride ion, which can be easily substituted, making it a versatile compound for various chemical modifications. This property distinguishes it from other similar compounds and enhances its utility in different research applications.
Eigenschaften
CAS-Nummer |
14075-86-6 |
|---|---|
Molekularformel |
C22H18BN2+ |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
8,8-diphenyl-7,9-diazonia-8-boranuidatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene |
InChI |
InChI=1S/C22H18BN2/c1-3-11-19(12-4-1)23(20-13-5-2-6-14-20)24-17-9-7-15-21(24)22-16-8-10-18-25(22)23/h1-18H/q+1 |
InChI-Schlüssel |
OHRYEHMKFIDJIK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1([N+]2=CC=CC=C2C3=CC=CC=[N+]31)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


